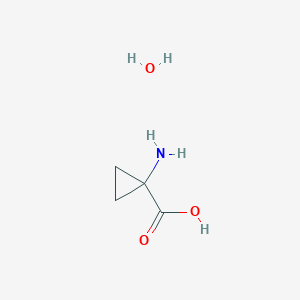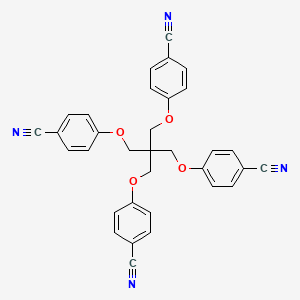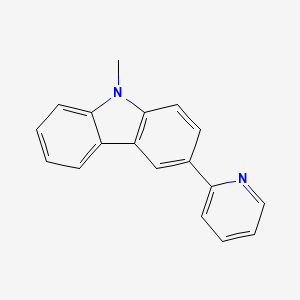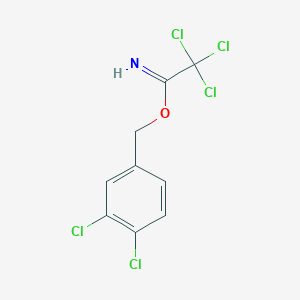
2,2'-Methylenebis(1-methyl-4,5-dihydro-1H-imidazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Methylenebis(1-methyl-4,5-dihydro-1H-imidazole) is a compound belonging to the imidazole family, which is a class of heterocyclic compounds containing nitrogen atoms. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(1-methyl-4,5-dihydro-1H-imidazole) typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar catalytic processes. The use of N-heterocyclic carbenes (NHC) as both ligands and organocatalysts has become commonplace in modern organic synthesis . These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions
2,2’-Methylenebis(1-methyl-4,5-dihydro-1H-imidazole) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: tert-Butylhydroperoxide (TBHP) in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole derivatives with various functional groups, while substitution reactions can yield N-alkylated imidazoles .
科学研究应用
2,2’-Methylenebis(1-methyl-4,5-dihydro-1H-imidazole) has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 2,2’-Methylenebis(1-methyl-4,5-dihydro-1H-imidazole) involves its interaction with molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity . The specific pathways involved depend on the biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: Known for its vasodilatory properties.
1H-Imidazole, 4,5-dihydro-2-methyl-: Used in various chemical syntheses.
Uniqueness
2,2’-Methylenebis(1-methyl-4,5-dihydro-1H-imidazole) is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its ability to undergo various reactions and interact with different molecular targets makes it a versatile compound in both research and industrial settings.
属性
CAS 编号 |
821005-05-4 |
|---|---|
分子式 |
C9H16N4 |
分子量 |
180.25 g/mol |
IUPAC 名称 |
1-methyl-2-[(1-methyl-4,5-dihydroimidazol-2-yl)methyl]-4,5-dihydroimidazole |
InChI |
InChI=1S/C9H16N4/c1-12-5-3-10-8(12)7-9-11-4-6-13(9)2/h3-7H2,1-2H3 |
InChI 键 |
PISKFJPWSDHXPC-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN=C1CC2=NCCN2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Pyridine, 4-[4-(4-fluorophenyl)-5-methyl-3-isoxazolyl]-](/img/structure/B12520976.png)
![2,2',2''-(Benzene-1,3,5-triyl)tris[5-(2-phenylethenyl)-1,3,4-oxadiazole]](/img/structure/B12520981.png)


![(5R)-5-[(Benzylsulfanyl)methyl]-5-ethylimidazolidine-2,4-dione](/img/structure/B12521007.png)


![1-Azabicyclo[2.2.2]octane-3-methanethiol](/img/structure/B12521035.png)
![(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-(4-((1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-2-oxo-6,9,12-trioxa-3-azatetradecan-14-yl)carbamoyl)-2-methoxyphenyl)-4-cyano-](/img/structure/B12521042.png)

![1-[2-(Naphthalen-2-yl)ethenyl]azulene](/img/structure/B12521054.png)

